molecular formula C21H16BrFN6O3 B2899434 3-(5-bromo-2-methoxyphenyl)-9-[(2-fluorophenyl)methyl]-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione CAS No. 921582-18-5

3-(5-bromo-2-methoxyphenyl)-9-[(2-fluorophenyl)methyl]-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione

Cat. No.: B2899434
CAS No.: 921582-18-5
M. Wt: 499.3
InChI Key: JWJAGKOSEVFWNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(5-bromo-2-methoxyphenyl)-9-[(2-fluorophenyl)methyl]-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione is a structurally complex heterocyclic molecule featuring a triazolo[3,4-h]purine-6,8-dione core. Key substituents include:

  • 9-position: A 2-fluorophenylmethyl moiety, enhancing metabolic stability and modulating steric effects.
  • 5-position: A methyl group, likely influencing conformational rigidity.

The compound’s structural motifs align with bioactive purine analogs, which are often explored for anticancer and enzyme-inhibitory activities .

Properties

IUPAC Name

8-(5-bromo-2-methoxyphenyl)-5-[(2-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrFN6O3/c1-27-19-16(18(30)24-21(27)31)28(10-11-5-3-4-6-14(11)23)20-26-25-17(29(19)20)13-9-12(22)7-8-15(13)32-2/h3-9H,10H2,1-2H3,(H,24,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWJAGKOSEVFWNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C3=NN=C(N23)C4=C(C=CC(=C4)Br)OC)CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrFN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(5-bromo-2-methoxyphenyl)-9-[(2-fluorophenyl)methyl]-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione is a novel synthetic molecule with potential therapeutic applications. Its unique structure combines elements of triazole and purine derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula for this compound is C21H16BrFN6O3C_{21}H_{16}BrFN_6O_3 with a molecular weight of 499.3 g/mol. The presence of bromine and fluorine atoms suggests potential interactions with biological targets.

PropertyValue
Molecular FormulaC21H16BrFN6O3C_{21}H_{16}BrFN_6O_3
Molecular Weight499.3 g/mol
CAS Number921582-18-5

Biological Activity Overview

Recent studies have indicated that compounds similar to this one exhibit a range of biological activities including anti-cancer properties, antimicrobial effects, and inhibition of specific enzymes related to disease pathways.

Anticancer Activity

Research has shown that triazole derivatives can inhibit tumor cell proliferation. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against various cancer cell lines. The structure-activity relationship (SAR) suggests that the presence of electron-withdrawing groups like bromine enhances cytotoxicity.

Case Study:
In a study comparing various triazole derivatives against human glioblastoma U251 cells and melanoma WM793 cells:

  • Compound A (similar structure): IC50 = 10 µM
  • Compound B : IC50 = 15 µM
    The results indicated significant growth inhibition attributed to the structural features of the compounds .

Antimicrobial Activity

Triazole compounds have also been evaluated for their antimicrobial properties. The synthesized derivatives showed considerable activity against both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Activity of Similar Compounds

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound CStaphylococcus aureus32 µg/mL
Compound DEscherichia coli64 µg/mL

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as ACK1/TNK2 involved in cancer progression .
  • DNA Interaction : Triazole derivatives often intercalate into DNA or inhibit DNA synthesis.
  • Signal Transduction Modulation : These compounds may modulate pathways involved in cell survival and apoptosis.

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects: The target compound’s 5-bromo group may enhance binding affinity compared to non-halogenated analogs (e.g., ) via hydrophobic interactions .
  • Fluorine Impact: The 2-fluorophenylmethyl group likely improves metabolic stability over non-fluorinated benzyl groups (e.g., phenyl in ) due to reduced cytochrome P450-mediated oxidation .
  • LogP Trends : Higher LogP values in brominated derivatives (e.g., ) correlate with reduced aqueous solubility, a critical factor for drug-likeness .

Structural Similarity and Chemoinformatic Analysis

Using Tanimoto coefficients () and Murcko scaffold clustering (), the target compound shares >70% similarity with triazino-purine derivatives () due to conserved heterocyclic cores. However, substituent variations (e.g., 2-fluorophenylmethyl vs. phenyl in ) reduce fingerprint overlap to ~50–60%, highlighting the sensitivity of bioactivity to minor structural changes .

Pharmacokinetic and Bioactivity Profiles

  • Metabolic Stability : Fluorinated analogs (e.g., target compound) exhibit longer half-lives in hepatic microsomal assays compared to methoxylated derivatives () .
  • Anticancer Potential: Isoxazolo-triazepin derivatives () show IC50 values of 1–10 μM against leukemia cell lines, suggesting that the target compound’s purine core may confer similar activity .
  • Enzyme Inhibition: Triazolo-purine analogs are known to inhibit kinases and HDACs (), though the target compound’s specificity remains uncharacterized .

Research Findings and Challenges

  • Bioactivity-Structure Correlations: Clustering analyses () indicate that compounds with ≥60% structural similarity often share bioactivity profiles, but exceptions exist (e.g., fluorinated vs. non-fluorinated derivatives with divergent metabolic pathways) .
  • Computational Predictions : Force field optimization () suggests the target compound’s energy-minimized conformation may enhance binding to hydrophobic pockets, though experimental validation is needed .
  • Synthetic Challenges : The steric bulk of the 2-fluorophenylmethyl group (target compound) may complicate coupling reactions compared to smaller substituents (e.g., methyl in ) .

Q & A

Basic: How can researchers optimize the synthesis route for this compound to improve yield and purity?

Methodological Answer:

  • Design of Experiments (DoE): Use fractional factorial designs to screen critical variables (e.g., reaction temperature, solvent polarity, catalyst loading). For example, highlights DoE for optimizing oxidation reactions in flow chemistry, which can be adapted for multi-step heterocyclic syntheses .
  • Solvent Selection: Polar aprotic solvents like DMF or dioxane (as in and ) enhance solubility of intermediates during cyclization steps.
  • Purification: Employ gradient recrystallization (e.g., using DMF/ethanol mixtures) or flash chromatography with silica gel modified with triethylamine to reduce tailing caused by polar functional groups .

Basic: What spectroscopic and crystallographic methods are most reliable for confirming the compound’s structure?

Methodological Answer:

  • NMR: Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR with DEPT-135 to distinguish CH2_2/CH3_3 groups. Assign peaks using 2D techniques (HSQC, HMBC) to resolve overlapping signals from the triazolo-purine core and aromatic substituents .
  • X-ray Crystallography: Utilize SHELX software ( ) for single-crystal structure determination. For disordered solvent molecules, apply SQUEEZE in PLATON to refine the model .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. demonstrates this approach for maleimide derivatives, applicable to triazolo-purine systems for tuning electron-deficient regions .
  • Molecular Dynamics (MD): Simulate binding interactions with target proteins (e.g., kinases) using AMBER or GROMACS. Focus on substituent effects (e.g., 5-bromo vs. 2-fluoro) on binding affinity .

Advanced: How should researchers resolve contradictions in biological activity data across different assays?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies: Compare analogs from and (e.g., thiazolo-triazole derivatives) to isolate structural determinants of activity. Test derivatives with systematic substitutions (e.g., replacing Br with Cl or adjusting methoxy positioning) .
  • Assay Validation: Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement. For cytotoxicity discrepancies, check for off-target effects via kinome-wide profiling .

Basic: What purification techniques are optimal for isolating this compound from complex reaction mixtures?

Methodological Answer:

  • Chromatography: Use reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) for high-resolution separation. Adjust pH to 3–4 to protonate basic nitrogens and improve peak shape .
  • Crystallization: Optimize solvent pairs (e.g., DMF/water or dioxane/hexane) based on solubility differences between the product and byproducts (see for crystallization protocols) .

Advanced: How can mechanistic studies elucidate the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Kinetic Isotope Effects (KIE): Compare kHk_{\text{H}}/kDk_{\text{D}} for reactions at the 5-bromo position to determine if bond cleavage is rate-limiting ( discusses analogous mechanistic probes) .
  • Trapping Intermediates: Use in situ IR or LC-MS to detect transient species (e.g., Meisenheimer complexes) during substitution reactions .

Advanced: What strategies can mitigate polymorphism issues during formulation studies?

Methodological Answer:

  • Polymorph Screening: Conduct high-throughput crystallization trials with 96-well plates using solvents of varying polarity (e.g., ethanol, acetone, ethyl acetate). Characterize forms via PXRD and DSC (refer to for polymorph analysis workflows) .
  • Co-Crystallization: Introduce co-formers (e.g., carboxylic acids) to stabilize the desired crystalline phase via hydrogen bonding with the dione moiety .

Basic: How to design a stability-indicating assay for this compound under accelerated degradation conditions?

Methodological Answer:

  • Forced Degradation: Expose the compound to heat (60°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor degradation products via UPLC-PDA-MS.
  • Method Development: Use a C8 column with ammonium formate buffer (pH 4.5) and methanol gradient to resolve degradation peaks. Validate specificity per ICH Q2(R1) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.